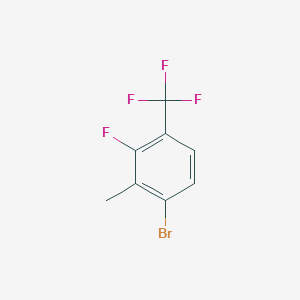![molecular formula C10H12F2O2 B6242778 9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid, Mixture of diastereomers CAS No. 2378507-25-4](/img/no-structure.png)
9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid is a chemical compound with the CAS Number: 2378507-25-4 . It has a molecular weight of 202.2 .
Molecular Structure Analysis
The InChI code for 9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid is 1S/C10H12F2O2/c11-10(12)8(2-1-3-8)9(10)4-6(5-9)7(13)14/h6H,1-5H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Safety and Hazards
The safety information available indicates that 9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . The recommended precautionary statements include: Avoid breathing dust/fume/gas/mist/vapours/spray, Wash thoroughly after handling, Do not eat, drink or smoke when using this product, Use only outdoors or in a well-ventilated area, Wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid involves the preparation of a key intermediate, followed by a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxane-4,6-dione", "2,2-dimethyl-1,3-propanediol", "2,2-difluoroacetic acid", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of key intermediate", "a. Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione in diethyl ether and add sodium hydride.", "b. Add 2,2-dimethyl-1,3-propanediol and stir for 24 hours at room temperature.", "c. Filter the mixture and wash the solid with diethyl ether.", "d. Dry the solid under vacuum to obtain the key intermediate.", "Step 2: Introduction of fluorine atoms", "a. Dissolve the key intermediate in methanol and add hydrochloric acid.", "b. Add 2,2-difluoroacetic acid and stir for 24 hours at room temperature.", "c. Neutralize the mixture with sodium hydroxide and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over sodium bicarbonate.", "e. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 3: Purification of product", "a. Dissolve the crude product in ethyl acetate and wash with water.", "b. Dry the organic layer over sodium bicarbonate and concentrate under reduced pressure.", "c. Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "d. Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |
Numéro CAS |
2378507-25-4 |
Nom du produit |
9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid, Mixture of diastereomers |
Formule moléculaire |
C10H12F2O2 |
Poids moléculaire |
202.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



